(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

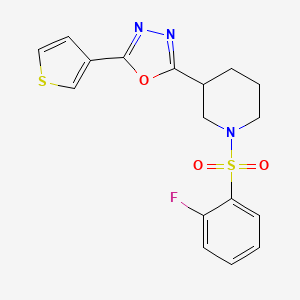

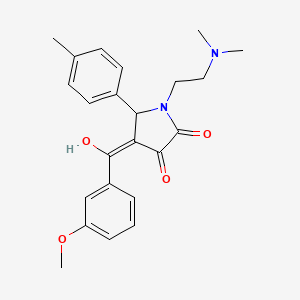

“(4-Phenyl-1,3-thiazol-2-YL)methanol hydrochloride” is a chemical compound with the molecular formula C10H9NOS.ClH . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of this compound involves the condensation of 3 with benzaldehyde in ethanol under reflux for 3–4 hours . Another method involves the reaction of potassium hydroxide with benzoic acid (4-phenylthiazol-2-yl)methyl benzoate in ethanol .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NOS.ClH/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7,12H,6H2;1H . This indicates the presence of a phenyl group, a thiazol group, and a methanol group in the molecule.Chemical Reactions Analysis

The compound undergoes condensation with benzaldehyde to form an intermediate, N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-phenylmethanimine . It also reacts with potassium hydroxide in ethanol .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 227.71 .Aplicaciones Científicas De Investigación

Organic Synthesis Methodologies

- The development of efficient synthesis methods for heterocyclic compounds, such as 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, using furan-2-yl(phenyl)methanol derivatives. This process features good yields, high selectivity, and short reaction times, demonstrating the utility of these derivatives in the synthesis of complex heterocyclic structures (Reddy et al., 2012).

Molecular Interaction Studies

- Investigation into the solvent effects on molecular aggregation in thiadiazole derivatives reveals insights into the spectroscopic characteristics and aggregation processes. This study highlights the influence of alkyl substituent structure on molecule aggregation interactions, contributing to the understanding of solvent-mediated aggregation behaviors (Matwijczuk et al., 2016).

Development of Chemosensors

- A phenyl thiadiazole-based Schiff base receptor was developed for the turn-on fluorescent, colorimetric detection of Al3+ ions. This chemosensor displayed quick responses, excellent selectivity, and sensitivity, showcasing the potential for applications in water sample recovery and chemical analysis (Manna et al., 2020).

Antibacterial Agents

- Novel compounds featuring a thiazolyl moiety demonstrated potential antibacterial activity through molecular docking and density functional theory (DFT) studies. These findings suggest the utility of such compounds in the development of new antibacterial agents (Shahana & Yardily, 2020).

Antimicrobial Applications

- Synthesis and evaluation of formazans from Mannich base derivatives of thiadiazole as antimicrobial agents indicate moderate activity against various bacterial and fungal strains, underscoring the potential of thiadiazole derivatives in antimicrobial drug development (Sah et al., 2014).

Propiedades

IUPAC Name |

(4-phenyl-1,3-thiazol-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS.ClH/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7,12H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPPLTCEHZASGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2710132.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methoxybenzamide](/img/structure/B2710136.png)

![4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2710138.png)

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)

![2-(ethylthio)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710147.png)

![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)

![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)